molecular formula C20H19NO3S B15204523 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid

Cat. No.: B15204523
M. Wt: 353.4 g/mol
InChI Key: UTJGAFKTKAZZJX-SFHVURJKSA-N
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Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring with a carbothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid typically involves the following steps:

    Fmoc Protection:

    Thioester Formation: The carbothioic acid moiety is introduced through a reaction with a suitable thioester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for Fmoc chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The Fmoc group can be removed under reductive conditions to yield the free amine.

    Substitution: The carbothioic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbothioic acid moiety.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine.

    Substitution: Substituted thioesters.

Scientific Research Applications

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid has several scientific research applications:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups.

    Medicinal Chemistry: The compound can be used to synthesize peptide-based drugs or inhibitors.

    Bioconjugation: The thioester group can be used to link peptides to other biomolecules.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid involves the following:

    Molecular Targets: The compound primarily targets amine groups in peptides and proteins.

    Pathways Involved: The Fmoc group protects the amine during synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Compounds such as Fmoc-Lysine or Fmoc-Arginine.

    Thioester-Containing Compounds: Compounds like N-acetylcysteine thioester.

Uniqueness

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is unique due to the combination of the Fmoc protecting group and the carbothioic acid moiety, which allows for versatile applications in peptide synthesis and bioconjugation.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbothioic S-acid

InChI

InChI=1S/C20H19NO3S/c22-19(25)18-10-5-11-21(18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)/t18-/m0/s1

InChI Key

UTJGAFKTKAZZJX-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S

Origin of Product

United States

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